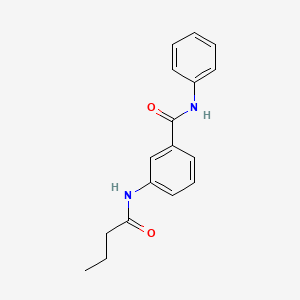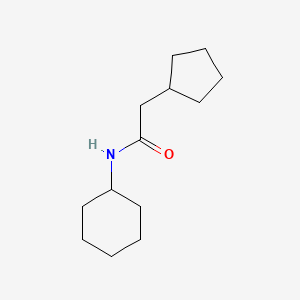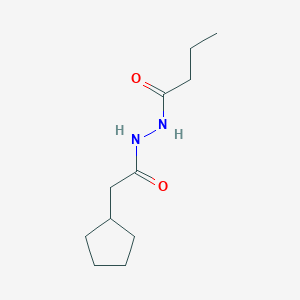
1-(cyclopentylacetyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopentylacetyl)indoline, also known as CPI, is a synthetic compound that belongs to the indole family. It has been found to have potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and pain management. CPI has gained significant attention in recent years due to its unique chemical structure and promising pharmacological properties.
作用机制
The exact mechanism of action of 1-(cyclopentylacetyl)indoline is not fully understood, but it is believed to act through various pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In neuroprotection, this compound reduces oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines. In pain management, this compound modulates the activity of pain receptors by binding to opioid receptors and inhibiting the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuroprotection, this compound reduces oxidative stress and inflammation, leading to the preservation of neuronal function. In pain management, this compound produces analgesia by modulating the activity of pain receptors.
实验室实验的优点和局限性
1-(cyclopentylacetyl)indoline has several advantages as a research tool. It is a synthetic compound with high purity and reproducibility, making it ideal for laboratory experiments. It has also been shown to have promising pharmacological properties, making it a potential therapeutic agent. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated.
未来方向
There are several future directions for research on 1-(cyclopentylacetyl)indoline. In cancer research, further studies are needed to evaluate the efficacy of this compound in different types of cancer and to elucidate its mechanism of action. In neuroprotection, more research is needed to determine the optimal dosage and administration route of this compound for neuroprotection. In pain management, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials. Overall, this compound has the potential to be a valuable tool in various fields of medicine, and further research is needed to fully understand its pharmacological properties and therapeutic potential.
合成方法
The synthesis of 1-(cyclopentylacetyl)indoline involves the condensation of cyclopentanone and indole-3-carbaldehyde, followed by reduction and acetylation. The process is carried out under controlled conditions to ensure high yield and purity of the final product. Various modifications have been made to the synthesis method to improve the efficiency and scalability of the process.
科学研究应用
1-(cyclopentylacetyl)indoline has been extensively studied for its potential therapeutic applications. In cancer research, this compound has shown promising results as an anti-tumor agent by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In pain management, this compound has been shown to have analgesic effects by modulating the activity of pain receptors.
属性
IUPAC Name |
2-cyclopentyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(11-12-5-1-2-6-12)16-10-9-13-7-3-4-8-14(13)16/h3-4,7-8,12H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETBZUOVVPQZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)




![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)